Tris(4-fluorophenyl)bismuthine Tris(4-fluorophenyl)bismuthine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16051319
InChI: InChI=1S/3C6H4F.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H;
SMILES:
Molecular Formula: C18H12BiF3
Molecular Weight: 494.3 g/mol

Tris(4-fluorophenyl)bismuthine

CAS No.:

Cat. No.: VC16051319

Molecular Formula: C18H12BiF3

Molecular Weight: 494.3 g/mol

* For research use only. Not for human or veterinary use.

Tris(4-fluorophenyl)bismuthine -

Specification

Molecular Formula C18H12BiF3
Molecular Weight 494.3 g/mol
IUPAC Name tris(4-fluorophenyl)bismuthane
Standard InChI InChI=1S/3C6H4F.Bi/c3*7-6-4-2-1-3-5-6;/h3*2-5H;
Standard InChI Key AHOZOHRYBFURRF-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC=C1F)[Bi](C2=CC=C(C=C2)F)C3=CC=C(C=C3)F

Introduction

Synthesis and Manufacturing

Grignard Route (Primary Method)

The most efficient synthesis involves reacting 1-bromo-4-fluorobenzene with magnesium in THF under an inert atmosphere to generate the corresponding Grignard reagent. Subsequent addition of bismuth(III) bromide (BiBr₃) at ambient temperature yields tris(4-fluorophenyl)bismuthine with a reported yield of 95% :

3ArMgBr+BiBr3Ar3Bi+3MgBr2(Ar = 4-fluorophenyl)[3]3 \, \text{ArMgBr} + \text{BiBr}_3 \rightarrow \text{Ar}_3\text{Bi} + 3 \, \text{MgBr}_2 \quad \text{(Ar = 4-fluorophenyl)}[3]

Key Reaction Conditions:

  • Temperature: 20°C

  • Atmosphere: Nitrogen or argon

  • Solvent: THF

  • Catalyst: None required

Alternative Methods

The organolithium route, though less common, involves treating 4-fluoroiodobenzene with phenyllithium followed by bismuth trichloride (BiCl₃) . This method is advantageous for introducing sterically hindered aryl groups but requires cryogenic conditions (-100°C) .

Applications in Organic Synthesis

Copper-Catalyzed Arylation

Tris(4-fluorophenyl)bismuthine serves as a trifunctional arylating agent in copper-catalyzed reactions. For example, it transfers all three aryl groups to aryl iodides in the presence of CuI and a diamine ligand, enabling efficient synthesis of polyfluorinated biaryls :

Ar3Bi+3Ar’–ICuI, ligand3Ar–Ar’+BiI3[2]\text{Ar}_3\text{Bi} + 3 \, \text{Ar'–I} \xrightarrow{\text{CuI, ligand}} 3 \, \text{Ar–Ar'} + \text{BiI}_3[2]

Functional Group Tolerance

The Bi–C bond exhibits remarkable stability under acidic and oxidative conditions, allowing post-synthetic modifications. For instance, ester groups on triarylbismuthines can be reduced to alcohols without cleaving the Bi–C bonds .

Comparative Analysis with Related Compounds

Table 1 highlights structural and reactivity differences between tris(4-fluorophenyl)bismuthine and analogous triarylbismuthines:

CompoundMolecular FormulaKey Properties
TriphenylbismuthC₁₈H₁₅BiLacks fluorine; lower electrophilicity; widely used in photovoltaics .
Tris(4-chlorophenyl)bismuthineC₁₈H₁₂BiCl₃Chlorine substituents increase lipophilicity but reduce solubility in THF .
Tris(4-methoxyphenyl)bismuthineC₂₁H₂₁BiO₃Methoxy groups enhance electron density, limiting oxidative stability .

Future Research Directions

  • Catalytic Applications: Exploring its role in asymmetric catalysis using chiral ligands.

  • Medicinal Chemistry: Investigating fluorinated bismuth complexes as antimicrobial agents.

  • Material Science: Developing conductive polymers via bismuth-mediated aryl couplings.

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